molecular formula C24H17BrO6 B8270055 1-Bromo-2,5-bis(3-carboxy-4-hydroxystyryl)benzene CAS No. 291766-06-8

1-Bromo-2,5-bis(3-carboxy-4-hydroxystyryl)benzene

Cat. No.: B8270055
CAS No.: 291766-06-8
M. Wt: 481.3 g/mol
InChI Key: ZVECSLHUCRIBDY-WMWQKROPSA-N
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Description

1-Bromo-2,5-bis(3-carboxy-4-hydroxystyryl)benzene is a synthetic organic compound known for its unique structural properties and applications in scientific research. It is primarily used as a fluorescent dye for detecting amyloids, particularly amyloid β peptide, which is associated with Alzheimer’s disease . The compound’s high affinity for amyloid β peptide makes it a valuable tool in biomedical research.

Preparation Methods

The synthesis of 1-Bromo-2,5-bis(3-carboxy-4-hydroxystyryl)benzene involves several steps, typically starting with the bromination of a suitable precursor. The synthetic route generally includes:

Industrial production methods may involve optimizing these steps to increase yield and purity, often using advanced techniques such as continuous flow synthesis and high-throughput screening.

Chemical Reactions Analysis

1-Bromo-2,5-bis(3-carboxy-4-hydroxystyryl)benzene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Bromo-2,5-bis(3-carboxy-4-hydroxystyryl)benzene has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its high affinity for amyloid β peptide. It binds to the β-sheet structures of amyloid fibrils, allowing for their detection through fluorescence. The molecular targets include amyloid plaques in the brain, which are characteristic of Alzheimer’s disease . The pathways involved in its action include the interaction with amyloid fibrils and the subsequent fluorescence emission upon binding.

Comparison with Similar Compounds

1-Bromo-2,5-bis(3-carboxy-4-hydroxystyryl)benzene is often compared with similar compounds such as:

The uniqueness of this compound lies in its high fluorescence intensity and specificity for amyloid β peptide, making it a superior choice for amyloid detection in research and diagnostic applications.

Properties

CAS No.

291766-06-8

Molecular Formula

C24H17BrO6

Molecular Weight

481.3 g/mol

IUPAC Name

5-[(E)-2-[3-bromo-4-[(E)-2-(3-carboxy-4-hydroxyphenyl)ethenyl]phenyl]ethenyl]-2-hydroxybenzoic acid

InChI

InChI=1S/C24H17BrO6/c25-20-13-16(2-1-14-5-9-21(26)18(11-14)23(28)29)4-8-17(20)7-3-15-6-10-22(27)19(12-15)24(30)31/h1-13,26-27H,(H,28,29)(H,30,31)/b2-1+,7-3+

InChI Key

ZVECSLHUCRIBDY-WMWQKROPSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C2=CC(=C(C=C2)O)C(=O)O)Br)/C=C/C3=CC(=C(C=C3)O)C(=O)O

Canonical SMILES

C1=CC(=C(C=C1C=CC2=CC(=C(C=C2)O)C(=O)O)Br)C=CC3=CC(=C(C=C3)O)C(=O)O

Origin of Product

United States

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